(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of nitriles and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-ethyl-3-nitrobenzaldehyde, 4-methylaniline, and malononitrile.
Step 1: Condensation of 4-ethyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)acrylonitrile.
Step 2: Reaction of the intermediate with 4-methylaniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of (E)-2-amino-3-(4-ethyl-3-aminophenyl)-N-(4-methylphenyl)prop-2-enamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoic acid and 4-methylaniline.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Possible applications in drug development due to its structural complexity.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(4-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
- (E)-2-cyano-3-(4-ethylphenyl)-N-(4-methylphenyl)prop-2-enamide
- (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-phenylprop-2-enamide
Uniqueness
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide is unique due to the presence of both the nitro and cyano groups, which can participate in a variety of chemical reactions, making it a versatile compound for synthetic and research applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-7-6-14(11-18(15)22(24)25)10-16(12-20)19(23)21-17-8-4-13(2)5-9-17/h4-11H,3H2,1-2H3,(H,21,23)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOEILWXPDMPV-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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